molecular formula C22H29N3O3S B2568302 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 946248-62-0

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2568302
CAS No.: 946248-62-0
M. Wt: 415.55
InChI Key: JCXPRCPIRDOSHC-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is an oxalamide derivative featuring a unique substitution pattern. The molecule contains:

  • N1-substituent: A branched ethyl group with azepane (7-membered cyclic amine) and thiophene (sulfur-containing heterocycle) moieties.

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-28-20-9-5-4-8-17(20)14-23-21(26)22(27)24-15-19(18-10-13-29-16-18)25-11-6-2-3-7-12-25/h4-5,8-10,13,16,19H,2-3,6-7,11-12,14-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXPRCPIRDOSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Oxalamide Moiety: The oxalamide moiety is typically formed by reacting an oxalyl chloride with the appropriate amine derivatives under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and thiophene ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following oxalamide derivatives share structural or functional similarities with the target compound:

Compound Name / ID N1 Substituent N2 Substituent Key Features
Target Compound 2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl 2-methoxybenzyl Azepane (cyclic amine), thiophene (heterocycle), methoxybenzyl (aromatic)
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor enhancer; approved for food use; metabolically stable
S5456 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl CYP3A4 inhibitor (51% at 10 µM); structurally similar to S336
GMC-5 1,3-dioxoisoindolin-2-yl 4-methoxyphenyl Isoindoline-dione core; antimicrobial applications
BNM-III-170 4-chloro-3-fluorophenyl Complex indenyl-guanidine substituent Investigated as a CD4-mimetic compound for antiviral therapy

Metabolic and Toxicological Profiles

  • Metabolism: S336 undergoes rapid hepatic metabolism without amide bond hydrolysis . Target Compound: The azepane ring (a bulky, lipophilic group) may slow metabolism compared to S336’s pyridyl-ethyl chain.
  • Target Compound: No direct toxicity data are available.

Key Research Findings and Data

Regulatory and Industrial Status

  • Approved Compounds : S336 is globally approved for food applications, replacing MSG in sauces, snacks, and frozen foods .

Structural-Activity Relationships (SAR)

  • Substituent Effects :
    • Methoxybenzyl vs. Pyridyl : S336’s dimethoxybenzyl group enhances metabolic stability, while the pyridyl-ethyl chain aids receptor binding .
    • Thiophene vs. Pyridine : Thiophene’s electron-rich sulfur atom may alter electronic interactions with target receptors compared to pyridine’s nitrogen.
    • Azepane vs. Cyclic Amines : Azepane’s larger ring size may improve solubility and reduce crystallinity compared to smaller amines (e.g., piperidine).

Critical Analysis and Gaps in Knowledge

  • Unanswered Questions :
    • Does the target compound exhibit umami-enhancing properties?
    • What is its CYP inhibition profile, particularly for CYP3A4 and CYP2C9?
    • How do azepane and thiophene substituents affect oral bioavailability?
  • Limitations: Existing data primarily focus on S336 and food-approved analogs. The target compound’s novelty necessitates further pharmacokinetic and toxicological studies.

Biological Activity

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H29N3O3SC_{22}H_{29}N_{3}O_{3}S with a molecular weight of 431.6 g/mol. It features an azepane ring, a thiophene moiety, and a methoxybenzyl group, contributing to its diverse biological interactions.

PropertyValue
Molecular FormulaC22H29N3O3S
Molecular Weight431.6 g/mol
CAS Number946248-50-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Azepane Ring : Synthesized through cyclization reactions.
  • Introduction of the Thiophene Moiety : Achieved via cross-coupling reactions.
  • Attachment of the Methoxybenzyl Group : Involves nucleophilic substitution reactions.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of the synthesized compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The azepane ring may facilitate binding to specific receptors or enzymes, while the thiophene and methoxybenzyl groups modulate binding affinity and selectivity. This interaction can lead to the inhibition or activation of signaling pathways, resulting in various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have demonstrated that compounds with similar structures exhibit anti-inflammatory effects through the inhibition of chemokine signaling pathways . The azepane and thiophene components are crucial for this activity.

2. Antimicrobial Effects

Preliminary assays suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains due to its structural diversity.

3. Neuropharmacological Activity

The compound has been evaluated for its effects on glycine transporters (GlyT1), showing promise as an inhibitor which could lead to applications in treating neurological disorders .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: GlyT1 Inhibition

A study explored a series of glycine transporter inhibitors where modifications to the azepane structure enhanced potency significantly. Compounds with similar frameworks exhibited IC50 values in the low nanomolar range, indicating strong inhibitory effects on glycine transporters .

Case Study 2: Anti-inflammatory Activity

Research on acylamino derivatives revealed that certain modifications led to stable anti-inflammatory agents with effective oral bioavailability in vivo. The metabolic pathways identified suggest that structural features play a critical role in their pharmacological profile .

Q & A

Basic: What are the standard synthetic routes for N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, and how are reaction conditions optimized for yield?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of thiophene-3-yl and azepane intermediates. A common approach includes:

  • Step 1: Coupling of thiophene-3-carboxylic acid derivatives with azepane-containing ethylamine intermediates under anhydrous conditions to form the oxalamide backbone .
  • Step 2: Introduction of the 2-methoxybenzyl group via nucleophilic substitution or reductive amination, requiring catalysts like palladium or nickel for efficiency .
  • Optimization: Temperature control (0–25°C), inert atmospheres (N₂/Ar), and solvents (e.g., DMF, THF) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?

Answer:
Key analytical methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of azepane (δ 1.4–2.8 ppm), thiophene (δ 6.8–7.2 ppm), and methoxybenzyl (δ 3.7 ppm) groups .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies byproducts .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding affinities to targets (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the oxalamide moiety and catalytic residues .
  • MD Simulations: GROMACS evaluates conformational stability in aqueous environments, revealing solvent accessibility of the thiophene ring .
  • QSAR Models: Correlate structural features (e.g., azepane lipophilicity) with activity, guiding derivatization for enhanced bioavailability .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize in vitro models (e.g., cell lines, enzyme concentrations) and validate with positive controls (e.g., COX-2 inhibitors) .
  • Structural Analogues: Compare activity of derivatives (e.g., replacing methoxybenzyl with morpholino groups) to identify critical pharmacophores .
  • Meta-Analysis: Use tools like RevMan to statistically aggregate data from independent studies, adjusting for variables like solvent polarity or incubation time .

Basic: What are the primary functional groups influencing reactivity and bioactivity?

Answer:

  • Oxalamide Core: Facilitates hydrogen bonding with enzymatic active sites (e.g., proteases) .
  • Thiophene Ring: Enhances π-π stacking with aromatic residues in receptor pockets .
  • Azepane Group: Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • Methoxybenzyl Moiety: Modulates electron density, affecting redox potential and metabolic stability .

Advanced: What strategies enhance pharmacokinetic properties through structural modification?

Answer:

  • Derivatization:
    • Substitution: Replace methoxy with trifluoromethoxy to reduce CYP450-mediated oxidation .
    • PEGylation: Attach polyethylene glycol to the azepane nitrogen to prolong half-life .
  • Prodrug Design: Introduce ester linkages at the hydroxyethyl group for controlled release in vivo .
  • Co-crystallization: Improve solubility by forming co-crystals with succinic acid .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Cell Viability: MTT assays on cancer lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor Binding: Radioligand displacement assays (e.g., μ-opioid receptor) with ³H-naloxone .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR Knockout Models: Delete putative targets (e.g., PTGS2) in cell lines to confirm on-target effects .
  • Metabolomics: LC-MS/MS profiles post-treatment to identify downstream metabolites (e.g., prostaglandins) .
  • In Vivo Imaging: PET tracers (¹⁸F-labeled analogs) track distribution in rodent models .

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